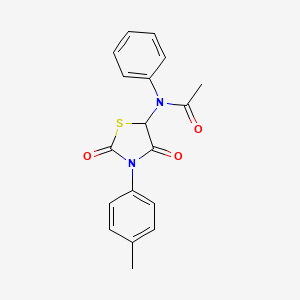
N-(2,4-dioxo-3-(p-tolyl)thiazolidin-5-yl)-N-phenylacetamide
描述
N-(2,4-dioxo-3-(p-tolyl)thiazolidin-5-yl)-N-phenylacetamide is a complex organic compound with the molecular formula C19H18N2O3S. This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a phenylacetamide group and a p-tolyl group, contributing to its unique chemical properties.
属性
CAS 编号 |
347840-96-4 |
|---|---|
分子式 |
C18H16N2O3S |
分子量 |
340.4 g/mol |
IUPAC 名称 |
N-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-phenylacetamide |
InChI |
InChI=1S/C18H16N2O3S/c1-12-8-10-15(11-9-12)20-16(22)17(24-18(20)23)19(13(2)21)14-6-4-3-5-7-14/h3-11,17H,1-2H3 |
InChI 键 |
PFBSJEOKIGXIPD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2C(=O)C(SC2=O)N(C3=CC=CC=C3)C(=O)C |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dioxo-3-(p-tolyl)thiazolidin-5-yl)-N-phenylacetamide typically involves the reaction of thiazolidine derivatives with appropriate acylating agents. One common method includes the condensation of 2,4-thiazolidinedione with p-tolylamine in the presence of acetic anhydride. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
化学反应分析
Types of Reactions
N-(2,4-dioxo-3-(p-tolyl)thiazolidin-5-yl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce halogen or nitro groups onto the aromatic rings.
科学研究应用
N-(2,4-dioxo-3-(p-tolyl)thiazolidin-5-yl)-N-phenylacetamide has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study this compound for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials, leveraging its unique chemical properties.
作用机制
The mechanism of action of N-(2,4-dioxo-3-(p-tolyl)thiazolidin-5-yl)-N-phenylacetamide involves its interaction with specific molecular targets. The thiazolidine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The phenylacetamide group may also contribute to the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
相似化合物的比较
Similar Compounds
Thiazolidinediones: Compounds like pioglitazone and rosiglitazone share the thiazolidine ring structure and are used as antidiabetic agents.
Phenylacetamides: Compounds such as acetaminophen (paracetamol) share the phenylacetamide group and are widely used as analgesics and antipyretics.
Uniqueness
N-(2,4-dioxo-3-(p-tolyl)thiazolidin-5-yl)-N-phenylacetamide is unique due to the combination of its thiazolidine ring and phenylacetamide group, which confer distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


